molecular formula C14H10N2O2 B8719759 1-(Isoquinolin-4-yl)-1H-pyrrole-3-carboxylic acid CAS No. 649727-15-1

1-(Isoquinolin-4-yl)-1H-pyrrole-3-carboxylic acid

Cat. No.: B8719759
CAS No.: 649727-15-1
M. Wt: 238.24 g/mol
InChI Key: KOANXLQDHLVCJG-UHFFFAOYSA-N
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Description

1-(Isoquinolin-4-yl)-1H-pyrrole-3-carboxylic acid is a useful research compound. Its molecular formula is C14H10N2O2 and its molecular weight is 238.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

649727-15-1

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

1-isoquinolin-4-ylpyrrole-3-carboxylic acid

InChI

InChI=1S/C14H10N2O2/c17-14(18)11-5-6-16(9-11)13-8-15-7-10-3-1-2-4-12(10)13/h1-9H,(H,17,18)

InChI Key

KOANXLQDHLVCJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2N3C=CC(=C3)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.63 g (15.02 mmol) of lithium hydroxide monohydrate and 20 mL of water are added to a solution, at a temperature in the region of 22° C., of 0.95 g (376 mmol) of 3-methoxycarbonyl-1-(isoquinol-4-yl)-1H-pyrrole in 20 mL of tetrahydrofuran. After stirring at the reflux point of the solvent for 15 hours, the reaction mixture is concentrated to dryness under reduced pressure (2.7 kPa) and the residue is dissolved in water. The solution is extracted with ethyl acetate and the organic phase is discarded. The aqueous phase is adjusted to pH 6 with N hydrochloric acid and extracted with ethyl acetate. The organic phase is washed successively with water and with saturated aqueous sodium chloride solution and then it is dried over magnesium sulphate and concentrated to dryness under reduced pressure (2.7 kPa), resulting in 0.75 g of 3-carboxy-1-(isoquinol-4-yl)-1H-pyrrole in the form of a beige-coloured solid. IR spectrum (KBr): 3153, 2518, 1855, 1690, 1495, 1276, 1188, 933, 808, 783, 757, 712 and 675 cm−1.
Name
lithium hydroxide monohydrate
Quantity
0.63 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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